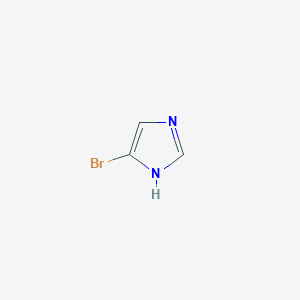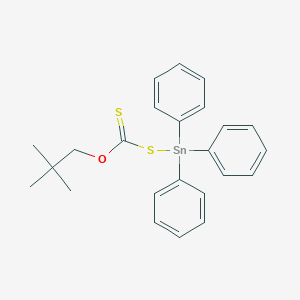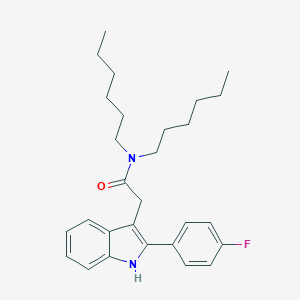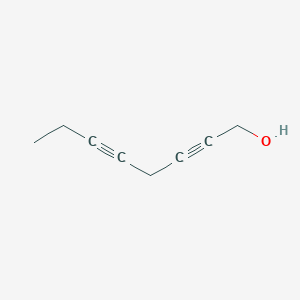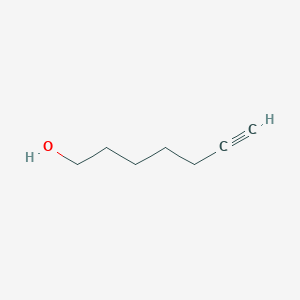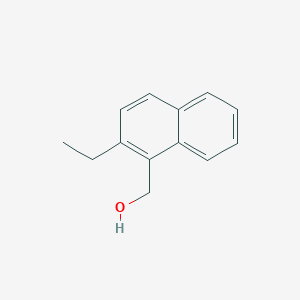
(2-Ethylnaphthalen-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylnaphthalen-1-yl)methanol, commonly known as ENM, is a chemical compound that has been the subject of scientific research due to its potential uses in various fields. ENM is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
The mechanism of action of ENM is not fully understood. However, studies have shown that ENM inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. ENM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
ENM has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. ENM has also been shown to have low toxicity in animal studies. However, more research is needed to determine the long-term effects of ENM on human health.
Vorteile Und Einschränkungen Für Laborexperimente
ENM has several advantages for lab experiments. It is easy to synthesize and has low toxicity. However, ENM is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ENM. One area of research is the development of ENM-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the use of ENM in material science for the synthesis of chiral compounds. Finally, more research is needed to determine the long-term effects of ENM on human health.
Synthesemethoden
ENM can be synthesized through a multi-step process starting with naphthalene and ethyl bromide. The first step involves the reaction of naphthalene with ethyl magnesium bromide to form 2-ethyl-1-naphthol. The second step involves the reaction of 2-ethyl-1-naphthol with methyl iodide to form 2-ethyl-1-naphthyl methyl ether. The final step involves the reduction of 2-ethyl-1-naphthyl methyl ether with lithium aluminum hydride to form (2-Ethylnaphthalen-1-yl)methanol.
Wissenschaftliche Forschungsanwendungen
ENM has been studied for its potential use in various fields such as medicine, material science, and environmental science. In medicine, ENM has been shown to have anti-inflammatory and anti-tumor properties. In material science, ENM has been used as a chiral auxiliary in the synthesis of chiral compounds. In environmental science, ENM has been studied for its potential use in removing heavy metals from contaminated water.
Eigenschaften
CAS-Nummer |
159306-09-9 |
|---|---|
Produktname |
(2-Ethylnaphthalen-1-yl)methanol |
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(2-ethylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H14O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8,14H,2,9H2,1H3 |
InChI-Schlüssel |
HABUWZRIKXADJF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CO |
Kanonische SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CO |
Synonyme |
1-Naphthalenemethanol,2-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



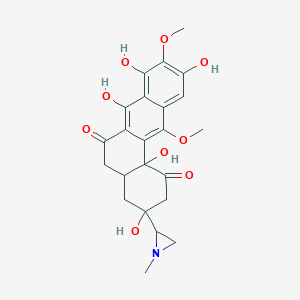
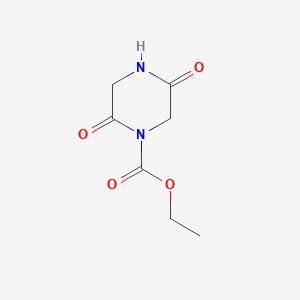
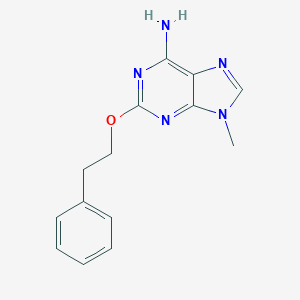
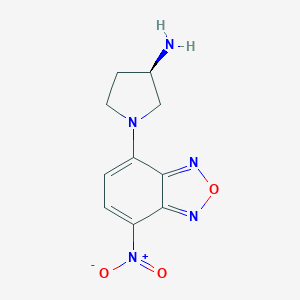
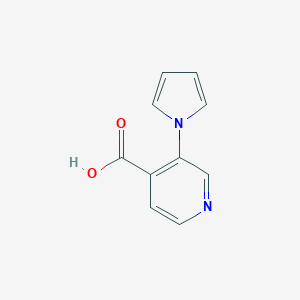

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)
